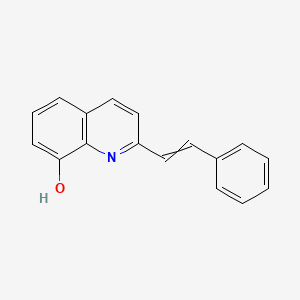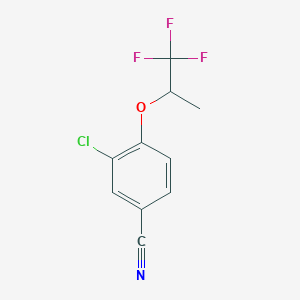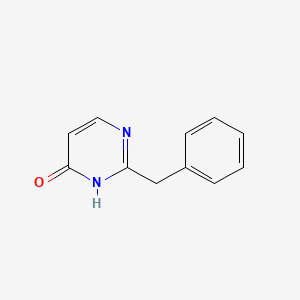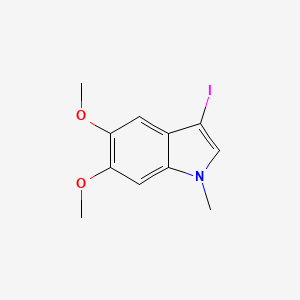
Pyridinium, 1,2,4-trimethyl-, iodide (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 1,2,4-trimethyl-, iodide (1:1) is an organic compound with the molecular formula C8H12IN. It is a pyridinium salt, characterized by the presence of three methyl groups attached to the pyridine ring and an iodide ion. This compound is known for its applications in various fields, including organic synthesis and materials science.
Vorbereitungsmethoden
Pyridinium, 1,2,4-trimethyl-, iodide (1:1) can be synthesized through the reaction of 1,2,4-trimethylpyridine with iodomethane. The reaction typically occurs in a solvent such as 2-propanol, and the mixture is heated to initiate the reaction. The product is then isolated by crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Pyridinium, 1,2,4-trimethyl-, iodide (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 1,2,4-trimethyl-, iodide (1:1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other pyridinium salts and related compounds.
Biology: The compound can be used in biochemical studies to investigate the interactions of pyridinium salts with biological molecules.
Medicine: Research into the potential therapeutic applications of pyridinium salts includes their use as antimicrobial and anticancer agents.
Wirkmechanismus
The mechanism of action of 1,2,4-trimethylpyridin-1-ium iodide involves its interaction with molecular targets and pathways. In biological systems, pyridinium salts can interact with enzymes and receptors, affecting their activity. The specific molecular targets and pathways depend on the context of the application, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Pyridinium, 1,2,4-trimethyl-, iodide (1:1) can be compared with other similar compounds, such as:
Eigenschaften
CAS-Nummer |
15827-70-0 |
|---|---|
Molekularformel |
C8H12IN |
Molekulargewicht |
249.09 g/mol |
IUPAC-Name |
1,2,4-trimethylpyridin-1-ium;iodide |
InChI |
InChI=1S/C8H12N.HI/c1-7-4-5-9(3)8(2)6-7;/h4-6H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QYDJCYFTRFULIB-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=[N+](C=C1)C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-[2-(Oxiran-2-yl)ethoxy]benzonitrile](/img/structure/B8567254.png)



